LogP & Aqueous Solubility
In the absence of direct comparative biological data, the physicochemical profile of 2-(aminomethyl)-3,5-dimethyl-4(1H)-pyridinone provides a key differentiation from its closest analogs. As the dihydrochloride hydrate salt, this compound exhibits a calculated LogP of -1.41, indicating high hydrophilicity . This contrasts sharply with the structurally analogous 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one, which is predicted to be more lipophilic due to its altered substitution pattern . This difference in lipophilicity, while not a direct efficacy measure, is a critical factor in experimental design, influencing solubility, permeability, and the choice of formulation vehicle.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.41 (as dihydrochloride hydrate) |
| Comparator Or Baseline | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one; LogP is not reported but is predicted to be higher based on the shift of the carbonyl and amino group positions, reducing polarity. |
| Quantified Difference | The target compound is a highly hydrophilic salt, while the comparator is a more lipophilic neutral base. |
| Conditions | Calculated using ChemAxon software as reported by the vendor ; Comparator property inferred from structural analysis and vendor descriptions . |
Why This Matters
Procurement decisions for building block libraries and early drug discovery often prioritize compounds with favorable aqueous solubility to avoid downstream formulation issues; this compound's hydrophilic profile is a key selection criterion.
